N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with a 4-methoxybenzyl group at the 5-position. The benzenesulfonamide moiety is linked to the triazine ring via a secondary amine.
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O3S/c1-24-15-9-7-14(8-10-15)11-21-12-18-17(19-13-21)20-25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H2,18,19,20) |
InChI Key |
XJSMWDQMIISJGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the preparation of 4-methoxybenzyl chloride through the reaction of 4-methoxybenzyl alcohol with thionyl chloride.
Synthesis of the Tetrahydrotriazine Ring: The next step involves the cyclization of appropriate precursors to form the tetrahydrotriazine ring. This can be achieved through the reaction of an amine with formaldehyde and a nitrile under acidic conditions.
Coupling Reaction: The final step involves the coupling of the methoxybenzyl intermediate with the tetrahydrotriazine ring and benzenesulfonamide. This is typically achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide moiety can be reduced to form a sulfinamide or sulfenamide.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfinamide or sulfenamide derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Triazine Core
Compounds sharing the 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl scaffold but differing in substituents include:
- BH47884 (4-Methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide): Replaces the 4-methoxybenzyl group with a 2-phenylethyl substituent. This substitution increases lipophilicity (logP) and molecular weight (358.46 g/mol vs. 377.45 g/mol for the target compound). No biological activity data are reported, but structural differences suggest altered target selectivity .
- BH47882 (4-Methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide): Features a pyridin-3-ylmethyl group, introducing a basic nitrogen atom that may enhance solubility or hydrogen-bonding interactions.
Analogs with Different Heterocyclic Cores
- N-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide : Replaces the triazine core with a 1,3,4-thiadiazole ring. This compound acts as an uncompetitive inhibitor of human gamma-glutamyltransferase 1 (hGGT1), with crystallographic data revealing binding interactions stabilized by the sulfonamide group and methoxybenzyl substituent . The thiadiazole core’s sulfur atom may contribute to distinct electronic properties compared to triazine.
- Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): These compounds share the 4-methoxybenzyl substituent but utilize a pyridazinone core. They exhibit potent FPR2 agonism, activating calcium mobilization and chemotaxis in neutrophils. The pyridazinone scaffold’s carbonyl group likely facilitates receptor binding, contrasting with the triazine’s amine-rich structure .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Crystallographic Analysis : The thiadiazole analog () binds hGGT1 via sulfonamide coordination to the active-site zinc ion, while the 4-methoxybenzyl group occupies a hydrophobic pocket. The triazine core’s absence in this analog suggests that core flexibility or electronic properties dictate inhibitor classification (uncompetitive vs. competitive) .
- Receptor Selectivity: Pyridazinone derivatives () demonstrate that the 4-methoxybenzyl group enhances FPR2 specificity, but the core scaffold determines agonist efficacy. Triazine-based analogs may lack this activity due to reduced hydrogen-bonding capacity compared to pyridazinone’s carbonyl group .
Biological Activity
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic organic compound with a complex structure that includes a triazine ring and a methoxybenzyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article aims to provide a detailed overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The compound features a triazine core that is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₄S |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 896669-63-9 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various synthesized compounds found that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a comparative study involving several compounds, this compound demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli when tested using the disk diffusion method.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The effectiveness varies depending on the type of cancer cells being targeted.
Data Table: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by modulating cytokine production. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture studies.
Mechanism of Action
The anti-inflammatory activity is attributed to the inhibition of signaling pathways involved in inflammation. By interacting with specific receptors and enzymes, the compound can effectively reduce inflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
